molecular formula C22H25N3O5S B2720344 3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-29-6

3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2720344
CAS RN: 941928-29-6
M. Wt: 443.52
InChI Key: KYLGDVGRCJXSHH-UHFFFAOYSA-N
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Description

3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione”:

Antimicrobial Activity

This compound has shown promising results in combating various microbial strains. Its unique structure allows it to interfere with the cell wall synthesis of bacteria, making it a potential candidate for developing new antibiotics . Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Antiviral Properties

Research indicates that this compound can inhibit the replication of certain viruses. Its mechanism involves disrupting viral RNA synthesis, which is crucial for the virus’s ability to reproduce . This makes it a valuable asset in the development of antiviral drugs, particularly for viruses that have developed resistance to existing treatments .

Anti-inflammatory Effects

The compound has been found to possess significant anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines, which are molecules that promote inflammation in the body . This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Cancer Research

In cancer research, this compound has shown potential as an anti-cancer agent. It induces apoptosis (programmed cell death) in cancer cells by activating certain cellular pathways . Additionally, it has been observed to inhibit the proliferation of cancer cells, making it a promising candidate for chemotherapy .

Neuroprotective Effects

Studies have suggested that this compound may have neuroprotective properties. It appears to protect neurons from oxidative stress and apoptosis, which are common pathways leading to neurodegenerative diseases . This makes it a potential candidate for treating conditions like Alzheimer’s and Parkinson’s disease .

Antioxidant Activity

The compound exhibits strong antioxidant properties, which help in neutralizing free radicals in the body . Free radicals are unstable molecules that can cause cellular damage, leading to various diseases. By scavenging these free radicals, the compound can help in preventing oxidative stress-related conditions .

Antidiabetic Potential

Research has shown that this compound can help in managing diabetes by enhancing insulin sensitivity and reducing blood glucose levels . It works by modulating the activity of certain enzymes involved in glucose metabolism, making it a potential therapeutic agent for diabetes management .

Antimalarial Activity

Preliminary studies suggest that this compound may have antimalarial properties. It appears to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . This makes it a potential candidate for developing new antimalarial drugs, especially in regions where resistance to current treatments is prevalent .

properties

IUPAC Name

3-benzyl-8-(2-methoxy-5-methylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-16-8-9-18(30-2)19(14-16)31(28,29)24-12-10-22(11-13-24)20(26)25(21(27)23-22)15-17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLGDVGRCJXSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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